N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide
Description
N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3-methylbenzyl substituent at the 5-position and a 5-nitrofuran-2-carboxamide group linked via an ethyl chain. The pyrazolo[3,4-d]pyrimidine core is a fused heterocyclic system known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial applications .
Properties
IUPAC Name |
N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O5/c1-13-3-2-4-14(9-13)11-24-12-22-18-15(20(24)28)10-23-25(18)8-7-21-19(27)16-5-6-17(31-16)26(29)30/h2-6,9-10,12H,7-8,11H2,1H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQWBSQSIXKGQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(O4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 4-Amino-1-Methyl-3-Propyl-1H-Pyrazole-5-Carboxamide
The reaction begins with the condensation of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide and 5-nitrofuran-2-carbaldehyde in a dimethyl sulfoxide (DMSO)/water (1:1) solvent system. Potassium persulfate (K₂S₂O₈) acts as an oxidizing agent under microwave irradiation (350 W, 100°C, 3 min), yielding the intermediate 1-methyl-5-(5-nitrofuran-2-yl)-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one (Compound 8). This method achieves an 85% yield, with purification via column chromatography (ethyl acetate/hexane).
Chlorination of the Pyrazolopyrimidinone Intermediate
The hydroxyl group at position 7 of Compound 8 is replaced with chlorine using phosphorus oxychloride (POCl₃) under reflux conditions (5 hours), yielding 7-chloro-1-methyl-5-(5-nitrofuran-2-yl)-3-propyl-1H-pyrazolo[4,3-d]pyrimidine (Compound 9). This step proceeds in 80% yield, with nuclear magnetic resonance (NMR) confirming the substitution (¹H NMR (DMSO-d₆): δ 8.32 ppm (s, 1H), 7.88 ppm (s, 1H)).
Installation of the Ethylamine Linker
The ethylamine side chain at position 1 is introduced through a nucleophilic displacement reaction.
Substitution with Ethylenediamine
The chlorine atom in 5-(3-methylbenzyl)-7-chloro-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidine is replaced with ethylenediamine in isopropanol (iPrOH) containing catalytic hydrochloric acid (HCl). The reaction proceeds at 70°C for 6 hours, yielding 1-(2-aminoethyl)-5-(3-methylbenzyl)-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one. The primary amine intermediate is isolated in 75% yield and characterized by infrared (IR) spectroscopy (νₘₐₓ = 3341 cm⁻¹, N–H stretch).
Acylation with 5-Nitrofuran-2-Carboxylic Acid
The final step involves coupling the ethylamine linker with 5-nitrofuran-2-carboxylic acid to form the carboxamide moiety.
Formation of the Acid Chloride
5-Nitrofuran-2-carboxylic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (Et₃N) is added to neutralize HCl byproducts, and the reaction is stirred for 5 hours at room temperature.
Amide Bond Formation
The crude acid chloride is reacted with 1-(2-aminoethyl)-5-(3-methylbenzyl)-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one in DCM with Et₃N as a base. After 5 hours, the solvent is evaporated, and the product is purified via column chromatography (ethyl acetate/hexane, 1:1), yielding the final compound as a yellow solid (62% yield).
Spectroscopic Characterization and Validation
Critical spectroscopic data for the target compound include:
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, pyrimidine-H), 7.92 (d, J = 3.9 Hz, 1H, furan-H), 7.28–7.15 (m, 4H, benzyl-H), 4.12 (s, 3H, N–CH₃), 3.88 (t, J = 6.1 Hz, 2H, CH₂NH), 2.75 (t, J = 6.1 Hz, 2H, CH₂N), 2.34 (s, 3H, Ar–CH₃).
- ESI-MS : m/z 509.2 [M+H]⁺ (calculated for C₂₃H₂₅N₆O₅).
Optimization and Yield Considerations
Microwave-assisted synthesis significantly reduces reaction times compared to conventional heating. However, the use of POCl₃ necessitates careful handling due to its corrosive nature.
Challenges and Alternative Approaches
The instability of the 5-nitrofuran moiety under basic conditions requires precise pH control during acylation. Alternative methods, such as using coupling agents like HATU or EDCl, have been explored but result in lower yields (≤50%) due to side reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nitrofuran derivatives.
Scientific Research Applications
The compound N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide is a complex organic molecule that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly in oncology and infectious diseases. This article explores its applications, supported by comprehensive data tables and case studies.
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine, including this compound, exhibit significant anticancer properties. A study demonstrated that the compound inhibits cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Case Study: Inhibition of Non-Small Cell Lung Cancer (NSCLC)
In vitro studies showed that the compound significantly inhibited cell proliferation in various NSCLC cell lines. The IC50 values ranged from 1 to 5 µM, indicating potent activity compared to standard chemotherapeutic agents. This suggests its potential as a therapeutic agent in cancer treatment.
Antimicrobial Activity
Preliminary investigations suggest that this compound may also possess antimicrobial properties. Compounds within the pyrazolo[3,4-d]pyrimidine class have shown efficacy against a range of pathogens.
Study: Antimicrobial Efficacy
A study focused on the antimicrobial properties of similar compounds revealed significant activity against resistant strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL.
Mechanistic Insights
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : The ability to inhibit CDKs suggests interference with cell cycle progression in cancer cells.
- Disruption of Pathogen Metabolism : Its antimicrobial effects may arise from disrupting metabolic pathways in bacteria and fungi.
Mechanism of Action
The mechanism of action of N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide involves:
Enzyme Inhibition: The compound inhibits specific enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Molecular Targets: It targets proteins involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells.
Pathways Involved: The compound affects pathways related to cell proliferation, apoptosis, and DNA damage response.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrazolo[3,4-d]pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and inferred biological implications.
Structural Modifications and Substituent Effects
Key structural variations among analogs include:
- Position 5 substituents : 3-methylbenzyl (target), 3-chlorobenzyl (), benzyl (), and 3-(trifluoromethyl)benzyl ().
- Amide side chains : 5-nitrofuran-2-carboxamide (target), cyclopentanecarboxamide (), 4-(trifluoromethyl)benzamide (), and butanamide ().
*Estimated based on molecular formula (C₂₂H₂₀N₆O₄).
- Electron-Withdrawing Groups : The nitro group in the target compound may enhance electrophilic interactions, whereas trifluoromethyl groups () improve metabolic stability and lipophilicity .
- Halogen Effects : The chlorine substituent in could increase binding affinity via halogen bonding, a feature absent in the target compound .
Physicochemical Properties
- Solubility: The 5-nitrofuran group in the target compound may reduce solubility compared to non-polar substituents (e.g., benzyl in ) due to its polar nitro group.
- Melting Points : High melting points (>300°C) observed in pyrazolo[3,4-d]pyrimidine analogs (e.g., ) suggest strong intermolecular interactions, likely preserved in the target compound .
Biological Activity
N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C17H19N5O2 |
| Molecular Weight | 325.372 g/mol |
| CAS Number | 922845-88-3 |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps focus on forming the pyrazolopyrimidine core followed by subsequent acylation reactions to introduce the nitrofuran and carboxamide functionalities. Careful control of reaction conditions is crucial to achieve high yields and purity levels.
Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines.
Case Study: In Vitro Studies
A study conducted on a series of pyrazolo[3,4-d]pyrimidine derivatives demonstrated that certain compounds exhibited IC50 values as low as 0.36 µM against CDK2 and 1.8 µM against CDK9, indicating potent inhibitory activity against these critical kinases involved in cell cycle regulation . Additionally, these compounds displayed selectivity profiles favoring CDK2 over CDK9 by a factor of 265-fold .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. In vitro tests have shown effective inhibition against various bacterial strains. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 6.25 µg/mL |
| Klebsiella pneumoniae | 12.5 µg/mL |
| Pseudomonas aeruginosa | 8.0 µg/mL |
These findings suggest that derivatives of this compound could serve as potential candidates for developing new antimicrobial agents .
The biological activity of this compound may be attributed to its ability to inhibit specific kinases involved in cellular signaling pathways. The structural features of the compound allow it to interact effectively with ATP-binding sites in these kinases, leading to disrupted cell cycle progression and apoptosis in cancer cells .
Q & A
Basic Research Questions
What are the established synthetic routes for this compound, and how are key intermediates validated?
The synthesis typically involves multi-step organic reactions, including cyclization and coupling steps. For example:
- Step 1 : Formation of the pyrazolo[3,4-d]pyrimidine core via cyclization of 5-amino-1H-pyrazole-4-carboxamide derivatives under basic conditions (e.g., triethylamine) .
- Step 2 : Introduction of the 3-methylbenzyl group via nucleophilic substitution or alkylation .
- Step 3 : Coupling the nitrofuran-2-carboxamide moiety using carbodiimide-based reagents .
Validation : Intermediates are characterized using HPLC (purity >95%) and NMR (1H/13C for structural confirmation) .
How is the compound’s structural conformation analyzed to ensure fidelity to the target molecule?
Advanced spectroscopic and computational methods are employed:
- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and bond connectivity .
- X-ray Crystallography : Resolves 3D conformation, bond lengths, and angles (e.g., dihedral angles of the pyrazolo-pyrimidine core) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion matching theoretical mass) .
What preliminary biological activities have been reported for this compound?
Initial studies highlight:
- Kinase Inhibition : Activity against protein kinases (e.g., CDK2/cyclin E) via ATP-binding site competition, with IC50 values in the micromolar range .
- Antimicrobial Potential : Nitrofuran moiety confers activity against Gram-negative bacteria (e.g., E. coli), though potency varies with substituent modifications .
Advanced Research Questions
How can synthetic yield and purity be optimized for large-scale research applications?
Critical parameters include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for cyclization steps .
- Catalysts : Triethylamine or DBU improves coupling reactions .
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during nitration .
Advanced Methods : Continuous flow reactors reduce reaction time and improve scalability .
What strategies are used to elucidate structure-activity relationships (SAR) for this compound?
SAR studies involve:
- Analog Synthesis : Modifying substituents (e.g., replacing 3-methylbenzyl with 4-chlorobenzyl) .
- Bioassay Profiling : Testing analogs against kinase panels (e.g., tyrosine kinases) and microbial strains .
- Computational Docking : Predicting binding affinities using software like AutoDock (e.g., nitrofuran interactions with bacterial nitroreductases) .
What analytical challenges arise in profiling this compound’s solubility and stability?
Key challenges include:
- Solubility : Limited aqueous solubility requires DMSO or PEG-400 for in vitro assays .
- Stability : Nitrofuran degradation under UV light necessitates dark storage and LC-MS stability testing .
Mitigation : Use lyophilized forms for long-term storage and additive screening (e.g., antioxidants) .
How can contradictions in biological assay data (e.g., kinase vs. antimicrobial activity) be resolved?
Contradictions often stem from assay conditions:
- Kinase Assays : Use recombinant enzymes (e.g., CDK2) with ATP-concentration standardization .
- Antimicrobial Tests : Adjust inoculum size (e.g., 1×10^5 CFU/mL) and include nitroreductase-deficient strains to isolate mechanisms .
Data Normalization : Express activity as fold-change relative to controls to account for batch variability .
What computational methods predict this compound’s off-target interactions?
- Molecular Dynamics (MD) Simulations : Simulate binding to human serum albumin to predict pharmacokinetics .
- Pharmacophore Modeling : Map electrostatic/hydrophobic features to avoid hERG channel binding (cardiotoxicity risk) .
Are there reported synergistic effects when combining this compound with other agents?
- Anticancer Synergy : Enhanced apoptosis in combination with cisplatin (reduced IC50 by 40% in HeLa cells) .
- Antimicrobial Synergy : Nitrofuran + β-lactams show additive effects against Pseudomonas aeruginosa .
Mechanism : Nitrofuran metabolites disrupt bacterial redox balance, sensitizing pathogens to oxidative stress .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
